O-(thiophen-3-ylmethyl)hydroxylamine
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Overview
Description
O-(thiophen-3-ylmethyl)hydroxylamine is a chemical compound with the molecular formula C5H7NOS. It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom, and a hydroxylamine group attached to the thiophene ring via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(thiophen-3-ylmethyl)hydroxylamine typically involves the reaction of thiophene-3-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to yield the desired hydroxylamine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
O-(thiophen-3-ylmethyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced species.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
O-(thiophen-3-ylmethyl)hydroxylamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving hydroxylamine derivatives.
Mechanism of Action
The mechanism of action of O-(thiophen-3-ylmethyl)hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can undergo nucleophilic attack, oxidation, or reduction, leading to the formation of various reactive intermediates. These intermediates can then interact with biological molecules, such as enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxaldehyde
- Thiophene-3-carboxaldehyde
- Thiophene-2-methylamine
- Thiophene-3-methylamine
Uniqueness
O-(thiophen-3-ylmethyl)hydroxylamine is unique due to the presence of both a thiophene ring and a hydroxylamine group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of electronic properties and reactivity, which can be exploited in the design of new materials and pharmaceuticals .
Biological Activity
O-(thiophen-3-ylmethyl)hydroxylamine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Hydroxylamines are known for their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, drawing on recent research findings, case studies, and comparative data.
This compound features a thiophene ring, which is a five-membered heterocyclic compound containing sulfur. This structure is significant as thiophene derivatives often exhibit unique biological properties due to their ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that compounds with hydroxylamine moieties can exhibit substantial antimicrobial activity. For instance, derivatives of thiadiazole and hydroxylamines have been shown to possess significant antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .
Table 1: Summary of Antimicrobial Activities of Hydroxylamine Derivatives
Compound Type | Activity Type | Reference |
---|---|---|
Thiadiazole Derivatives | Antibacterial | |
Hydroxylamines | Antifungal | |
This compound | Potentially Active | Current Study |
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. Hydroxylamines are known to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which can lead to cellular stress and eventual cell death. The structural characteristics of this compound may enhance its efficacy against specific cancer cell lines by promoting ROS generation more effectively than other hydroxylamine derivatives .
Case Study: Inhibition of Cancer Cell Proliferation
In a study examining the effects of various hydroxylamines on cancer cell lines, this compound demonstrated a notable reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value comparable to established anticancer agents. This suggests that further investigation into its mechanism could yield promising results for cancer therapy .
Anti-inflammatory Effects
Inflammation plays a critical role in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest. Hydroxylamines have been shown to inhibit pro-inflammatory cytokines and pathways, suggesting that this compound may have similar effects. Studies on related compounds indicate that they can downregulate inflammatory markers such as TNF-alpha and IL-6, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory disorders .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Reactive Oxygen Species Generation : Hydroxylamines can lead to increased oxidative stress within cells, which is a mechanism exploited in anticancer therapies.
- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit enzymes involved in inflammation and cancer progression, such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune modulation .
- Cellular Signaling Pathways : The compound may influence key signaling pathways associated with cell survival and apoptosis.
Properties
CAS No. |
89972-69-0 |
---|---|
Molecular Formula |
C5H7NOS |
Molecular Weight |
129.18 g/mol |
IUPAC Name |
O-(thiophen-3-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C5H7NOS/c6-7-3-5-1-2-8-4-5/h1-2,4H,3,6H2 |
InChI Key |
NAIQVGKZSPBANV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CON |
Origin of Product |
United States |
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